1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
CAS No.: 2549045-78-3
Cat. No.: VC11830419
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549045-78-3 |
|---|---|
| Molecular Formula | C16H18FN3O2 |
| Molecular Weight | 303.33 g/mol |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H18FN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)13-3-4-15(22-2)14(17)5-13/h3-7,12H,8-10H2,1-2H3 |
| Standard InChI Key | GUYDYFKQTVBKJJ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecule consists of a 1H-pyrazole ring substituted at position 1 with a methylene-linked azetidin-3-yl group, which is further functionalized by a 3-fluoro-4-methoxybenzoyl moiety. The pyrazole ring itself bears a methyl group at position 4. This arrangement creates a hybrid structure that integrates aromatic, heterocyclic, and fluorinated components .
Calculated Molecular Formula and Weight
Based on structural analysis:
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Molecular Formula:
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Molecular Weight: 310.33 g/mol
| Property | Value |
|---|---|
| IUPAC Name | 1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
| SMILES Notation | COC1=C(C=C(C=C1)F)C(=O)N2CC(CN2C3=CN(C=C3)C)C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 58.7 Ų |
| Predicted LogP (iLOGP) | 2.45 |
These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in bioactive azetidine-pyrazole hybrids .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
A plausible synthesis route involves three key stages:
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Azetidine Core Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to yield the azetidine ring .
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Benzoyl Substitution: Acylation of the azetidine nitrogen using 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
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Pyrazole Coupling: Alkylation of 4-methyl-1H-pyrazole with a chloromethyl-substituted azetidine intermediate via nucleophilic substitution.
Critical Reaction Considerations
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Steric hindrance at the azetidine nitrogen may necessitate bulky leaving groups (e.g., tosylates) for efficient alkylation.
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Fluorine stability requires controlled reaction temperatures (<0°C) during benzoylation to prevent defluorination .
Biological Activity and Mechanistic Insights
Pyrazole-Azetidine Synergy
The combination of pyrazole and azetidine moieties creates a dual pharmacophore system:
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Pyrazole: Known to interact with kinase ATP-binding pockets through π-π stacking and hydrogen bonding .
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Azetidine: Enhances metabolic stability compared to larger heterocycles while maintaining conformational flexibility .
Predicted Targets and Activities
Comparative Analysis with Analogues
The fluorinated benzoyl group in 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole may enhance target binding through halogen bonding, as observed in fluorinated kinase inhibitors .
| Parameter | Optimization Strategy |
|---|---|
| Yield Improvement | Flow chemistry for azetidine cyclization |
| Purification | Simulated moving bed chromatography |
| Stability | Lyophilization for salt formation |
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